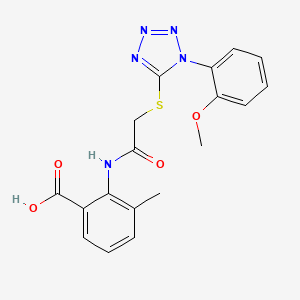

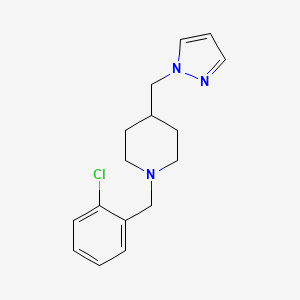

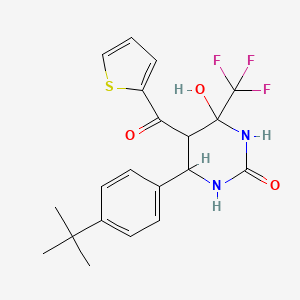

![molecular formula C13H10Cl2N2O3S B2775439 (Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851080-46-1](/img/structure/B2775439.png)

(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS spectral analysis .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including reactions with different aryl azides in a copper-catalyzed one-pot reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as melting point, boiling point, and density, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Chemosensors for Cyanide Anions

One notable application of coumarin benzothiazole derivatives, which are structurally related to the compound , is their use as chemosensors for cyanide anions. These derivatives exhibit a color change and fluorescence quenching in the presence of cyanide ions, making them useful for the detection of cyanide in various environments. This property is particularly significant given the toxicity of cyanide and the need for sensitive detection methods. The application demonstrates the utility of such compounds in environmental monitoring and safety applications (Kangnan Wang et al., 2015).

Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents

Another research focus has been the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, incorporating similar structural motifs to the specified compound. These synthesized compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential as pharmaceutical agents. This research underscores the broader utility of such chemical frameworks in drug development, particularly in addressing inflammation and pain (A. Abu‐Hashem et al., 2020).

Antibacterial Agents

The synthesis of analogs incorporating benzothiazole and related structures has led to the discovery of compounds with promising antibacterial activity. Specifically, certain derivatives have been found to exhibit significant efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as leads for the development of new antibacterial drugs. This research highlights the relevance of such chemical structures in combating bacterial infections, contributing to the ongoing search for novel antimicrobial agents (M. Palkar et al., 2017).

Environmental Applications: Removal of Heavy Metals

The compound has also found application in environmental science, particularly in the removal of heavy metals from industrial wastes. A novel magnetic nanoadsorbent based on a similar thiazole derivative has been developed for the effective removal of Zn2+ and Cd2+ ions from wastewater. This research underscores the potential of such compounds in addressing environmental pollution and offers a promising approach for the remediation of heavy metal-contaminated sites (Kiomars Zargoosh et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,7-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c1-17-10-7(14)2-3-8(15)11(10)21-13(17)16-12(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQGHDUXYITKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=COCCO3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

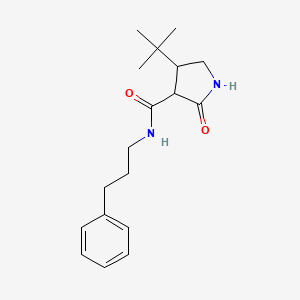

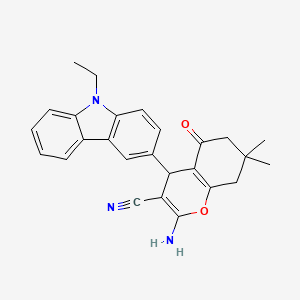

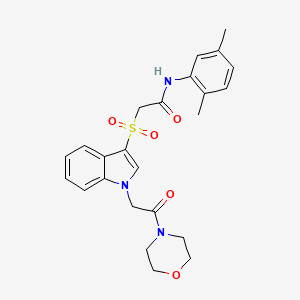

![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

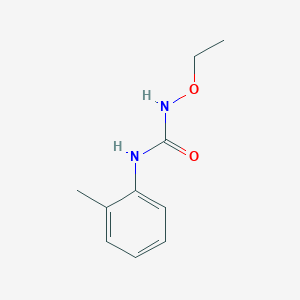

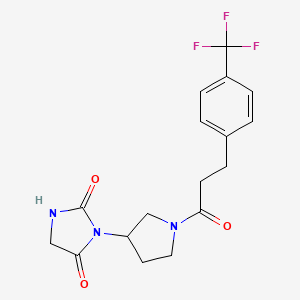

![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

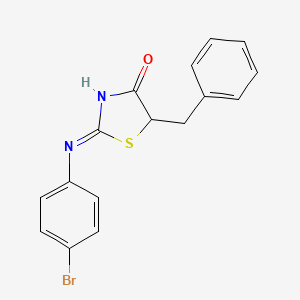

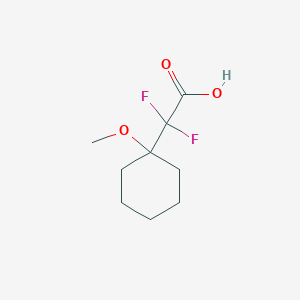

![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)